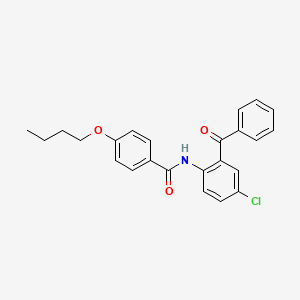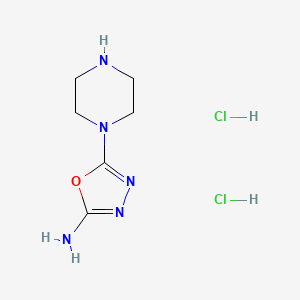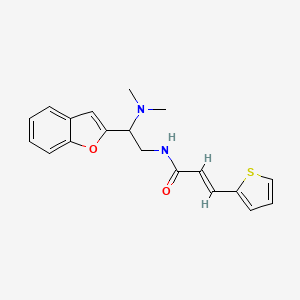
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is a complex organic molecule that features benzofuran and thiophene as integral parts of its structure. These components are known for their significant chemical and physical properties, which contribute to various applications in materials science, pharmaceuticals, and organic electronics. However, specific information on this compound's applications outside of these domains, including drug use and side effects, is not provided here.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with acryloyl chloride as a precursor, leading to the formation of various acrylamides. Optimal reaction conditions have been identified for the synthesis of related polymerizable monomers, indicating a complex synthesis pathway for the compound of interest as well (Chen Ping, 2012).
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the crystal structures of similar compounds, revealing details such as space group, unit cell parameters, and stabilization interactions within the crystal lattice. These studies are crucial for understanding the three-dimensional arrangement and molecular geometry, which affect the compound's reactivity and physical properties (P. Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of similar acrylamide compounds has been explored, showing their participation in various chemical reactions, leading to the formation of heterocyclic compounds and demonstrating the versatility of these molecules in organic synthesis (S. Bondock et al., 2011).
Physical Properties Analysis
The physical properties of acrylamide derivatives, including their crystal structures and intermolecular interactions, have been extensively studied. These properties are influenced by the specific functional groups present in the molecule and their spatial arrangement, affecting solubility, melting points, and stability (M. Krishnamurthy et al., 2015).
Chemical Properties Analysis
Studies on related compounds have focused on their spectroscopic properties, reactivity ratios in copolymerization, and interactions with various reagents. These chemical properties are crucial for understanding the compound's behavior in different environments and its potential applications in polymer science and organic synthesis (Kun Si & K. Qiu, 1995).
Wissenschaftliche Forschungsanwendungen
KCNQ2 Opener Activity : Wu et al. (2004) conducted a study on the synthesis and KCNQ2 opener activity of related acrylamides, finding that certain enantiomers showed significant KCNQ2 opener activity, which is relevant in the treatment of neurological disorders due to their role in reducing neuronal hyperexcitability (Wu et al., 2004).
Synthetic Chemistry : Research by Meziane et al. (1998) and others have explored the synthetic pathways and reactions involving similar acrylamide compounds, demonstrating their utility in developing new chemical syntheses and methodologies (Meziane et al., 1998).
Vibrational Spectroscopy and Molecular Property Analysis : Barım and Akman (2021) focused on the synthesis and theoretical/experimental characterization of a novel benzofuran-based acrylamide monomer, providing insights into the molecular structure, vibration assignments, and potential applications of these compounds in various fields, including medicine and industry (Barım & Akman, 2021).
Antioxidant and Antibacterial Studies : A study by Shankerrao et al. (2013) explored the synthesis of phenolic esters and amides of related compounds, evaluating their in vitro antioxidant and antibacterial activity, which could have implications for medical and pharmaceutical applications (Shankerrao et al., 2013).
Eigenschaften
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-21(2)16(18-12-14-6-3-4-8-17(14)23-18)13-20-19(22)10-9-15-7-5-11-24-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXSKQWBGJGSEE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


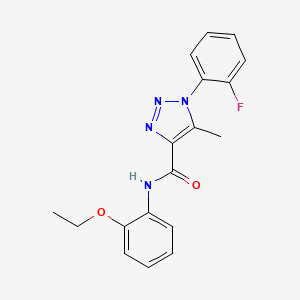
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2486078.png)

![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
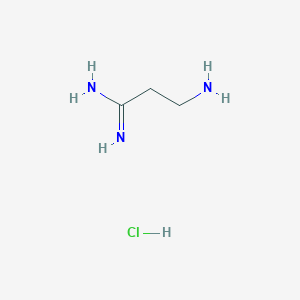
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)
